molecular formula C10H18N2O6 B13404220 (2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid

(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid

Cat. No.: B13404220
M. Wt: 262.26 g/mol
InChI Key: XBSQEOQUUVTLMF-UOSDFWOXSA-N
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Description

(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid is a chiral compound that consists of an amino group, a nitrile group, and a tartaric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylbutanenitrile and D-(-)-tartaric acid.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Reaction Steps: The nitrile group is introduced through a nucleophilic substitution reaction, followed by the addition of the amino group through reductive amination. The final step involves the resolution of the racemic mixture using D-(-)-tartaric acid to obtain the desired chiral compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in organic synthesis to create enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: The compound is used in the production of materials with specific chiral properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-2,3-dimethyl-butanenitrile: The enantiomer of the compound with similar structural features but different chiral properties.

    2-Amino-2-methylpropanenitrile: A structurally related compound with a simpler carbon backbone.

    2-Amino-3-methylbutanenitrile: Another related compound with a different substitution pattern on the carbon chain.

Uniqueness

(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid is unique due to its specific chiral configuration and the presence of both amino and nitrile functional groups. This combination of features makes it valuable for applications requiring chiral selectivity and reactivity.

Properties

Molecular Formula

C10H18N2O6

Molecular Weight

262.26 g/mol

IUPAC Name

(2S)-2-amino-2,3-dimethylbutanenitrile;(2S,3S)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C6H12N2.C4H6O6/c1-5(2)6(3,8)4-7;5-1(3(7)8)2(6)4(9)10/h5H,8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m10/s1

InChI Key

XBSQEOQUUVTLMF-UOSDFWOXSA-N

Isomeric SMILES

CC(C)[C@@](C)(C#N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)C(C)(C#N)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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